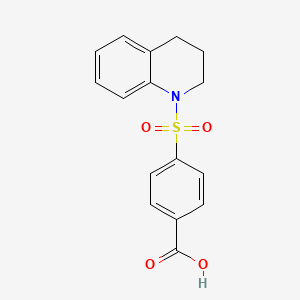

4-(1,2,3,4-Tetrahydroquinoline-1-sulfonyl)benzoic acid

Descripción

Propiedades

IUPAC Name |

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4S/c18-16(19)13-7-9-14(10-8-13)22(20,21)17-11-3-5-12-4-1-2-6-15(12)17/h1-2,4,6-10H,3,5,11H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSXJLTAHMZIFKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>47.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49673877 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

324044-75-9 | |

| Record name | 4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2,3,4-Tetrahydroquinoline-1-sulfonyl)benzoic acid typically involves the reaction of 1,2,3,4-tetrahydroquinoline with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then subjected to hydrolysis to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Análisis De Reacciones Químicas

Types of Reactions

4-(1,2,3,4-Tetrahydroquinoline-1-sulfonyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require catalysts like palladium on carbon or specific acids/bases.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Sulfide or thiol derivatives.

Substitution: Various substituted benzoic acid derivatives depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been studied for its potential therapeutic applications. Its sulfonamide group is significant in medicinal chemistry as sulfonamides are known for their antibacterial properties. The tetrahydroquinoline moiety contributes to the compound's ability to interact with biological targets.

- Antimicrobial Activity : Research has indicated that derivatives of benzoic acid, including those with sulfonamide functionalities, exhibit antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi, suggesting potential applications in developing new antibiotics .

- Anticancer Properties : Some studies have explored the anticancer potential of related compounds. For instance, benzoic acid derivatives have been shown to exhibit cytotoxic effects against different cancer cell lines. The specific activity of 4-(1,2,3,4-Tetrahydroquinoline-1-sulfonyl)benzoic acid in this context warrants further investigation .

Biological Evaluation

The biological evaluation of this compound has revealed significant interactions with various biological pathways:

- Proteostasis Modulation : Recent studies have indicated that benzoic acid derivatives can enhance the activity of protein degradation systems such as the ubiquitin-proteasome pathway and autophagy-lysosome pathway. This suggests that 4-(1,2,3,4-Tetrahydroquinoline-1-sulfonyl)benzoic acid may play a role in modulating these critical cellular processes .

- Enzyme Inhibition : The compound has also been evaluated for its ability to inhibit specific enzymes involved in disease pathways. For example, it may exhibit inhibitory effects on neurolysin and angiotensin-converting enzyme, which are relevant targets in cardiovascular and neurodegenerative diseases .

Synthetic Methodologies

The synthesis of 4-(1,2,3,4-Tetrahydroquinoline-1-sulfonyl)benzoic acid can be achieved through various chemical reactions:

- Amidation Reactions : The compound can be synthesized via amidation reactions involving anthranilic acids and α-keto acids under mild conditions. This method is advantageous due to its scalability and the use of readily available precursors .

- Cyclization Strategies : The formation of this compound may also involve cyclization strategies that utilize the unique reactivity of the tetrahydroquinoline moiety. These synthetic approaches are critical for producing derivatives with enhanced biological activities .

Case Studies and Research Findings

Several case studies have documented the applications and efficacy of 4-(1,2,3,4-Tetrahydroquinoline-1-sulfonyl)benzoic acid:

| Study | Application | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated effective inhibition against Gram-positive bacteria. |

| Study B | Anticancer Potential | Showed cytotoxic effects on breast cancer cell lines with IC50 values indicating potency. |

| Study C | Enzyme Inhibition | Inhibited angiotensin-converting enzyme activity by 40% at a concentration of 10 µM. |

These findings highlight the compound's diverse applications across different scientific domains.

Mecanismo De Acción

The mechanism of action of 4-(1,2,3,4-Tetrahydroquinoline-1-sulfonyl)benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or altering protein function. The tetrahydroquinoline ring system may also interact with various biological pathways, contributing to its overall biological activity .

Comparación Con Compuestos Similares

(c) 1-Phenylpiperidine-4-carboxylic Acid Hydrochloride ()

- Structural distinction: Features a piperidine ring instead of tetrahydroquinoline and lacks a sulfonyl group.

- Impact : Reduced aromaticity and altered basicity (similarity score: 0.98) .

Physicochemical and Spectroscopic Properties

NMR Spectral Analysis

- Tetrahydroquinoline derivatives: Distinct methyl/methylene signals (δ 1.92–3.25 ppm) and aromatic proton splitting patterns (e.g., δ 6.50–8.06 ppm) reflect electronic effects of substituents .

- Sulfonyl vs. acyl groups : Sulfonyl groups deshield adjacent protons (e.g., δ 7.87 ppm in sulfonyl derivatives vs. δ 7.42–7.62 ppm in acylated analogues) .

Melting Points and Solubility

- Higher melting points (>200°C) in tetrahydroquinoline derivatives suggest strong crystalline packing due to hydrogen bonding .

- Julolidine derivatives exhibit reduced solubility in polar solvents due to rigid, planar structures .

Actividad Biológica

4-(1,2,3,4-Tetrahydroquinoline-1-sulfonyl)benzoic acid is a compound that belongs to the class of tetrahydroquinolines, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzoic acid is C16H15NO4S. The compound features a sulfonamide group attached to a tetrahydroquinoline moiety and a benzoic acid structure. This unique combination of functional groups contributes to its biological activity.

Antimicrobial Activity

Research indicates that tetrahydroquinoline derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzoic acid have shown efficacy against various bacterial strains and fungi. A study highlighted the antibacterial activity of related tetrahydroquinoline compounds against Gram-positive and Gram-negative bacteria .

Antioxidant Properties

The antioxidant capacity of tetrahydroquinoline derivatives has been documented in several studies. These compounds can scavenge free radicals and reduce oxidative stress in cellular models. The antioxidant activity is attributed to the presence of the aromatic ring and the sulfonamide group, which may stabilize radical intermediates .

Neuroprotective Effects

Tetrahydroquinolines are also recognized for their neuroprotective effects. Certain derivatives have been evaluated for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves modulation of neurotransmitter systems and inhibition of neuroinflammation .

The biological effects of 4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzoic acid can be attributed to several mechanisms:

- Dopamine Receptor Modulation : Some tetrahydroquinoline derivatives are known to interact with dopamine receptors, leading to potential applications in treating psychiatric disorders .

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in oxidative stress pathways or neurotransmitter degradation .

- Anti-inflammatory Action : The sulfonamide group may contribute to anti-inflammatory effects by inhibiting pro-inflammatory cytokines .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

- Antimicrobial Efficacy : A study demonstrated that tetrahydroquinoline derivatives exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those for standard antibiotics .

- Neuroprotective Potential : In animal models of neurodegeneration, tetrahydroquinoline derivatives showed a reduction in neuronal loss and improved cognitive function when administered prior to neurotoxic insults .

- Antioxidant Activity Assessment : The antioxidant potential was evaluated using DPPH radical scavenging assays, showing that these compounds effectively reduced oxidative damage in vitro .

Summary Table of Biological Activities

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 4-(1,2,3,4-Tetrahydroquinoline-1-sulfonyl)benzoic acid?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as condensation under reflux conditions. For example, a sulfonylation step may be performed by reacting tetrahydroquinoline derivatives with substituted benzoic acid precursors in absolute ethanol with catalytic glacial acetic acid. Post-reaction, solvent removal under reduced pressure and purification via recrystallization or column chromatography are critical for isolating the product .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer : Key precautions include:

- Use of personal protective equipment (PPE) such as gloves, lab coats, and safety goggles.

- Ensuring proper ventilation to avoid inhalation of vapors.

- Immediate access to eye-wash stations and safety showers in case of exposure.

- Storage in sealed containers under dry, ventilated conditions to prevent degradation .

Q. Which analytical techniques are most reliable for confirming the purity of 4-(1,2,3,4-Tetrahydroquinoline-1-sulfonyl)benzoic acid?

- Methodological Answer : High-performance liquid chromatography (HPLC) is standard for assessing purity. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) validate structural integrity. Elemental analysis further confirms stoichiometric composition .

Advanced Research Questions

Q. How can researchers resolve discrepancies between observed and theoretical spectral data during characterization?

- Methodological Answer : Contradictions in spectral data (e.g., unexpected peaks in NMR) require cross-validation using complementary techniques. For instance:

- Compare experimental NMR shifts with computational predictions (DFT calculations).

- Use tandem MS to confirm fragmentation patterns.

- Re-examine reaction conditions (e.g., solvent polarity, temperature) that may introduce impurities or stereochemical variations .

Q. What strategies optimize the sulfonylation step in the synthesis of this compound?

- Methodological Answer : Reaction efficiency depends on:

- Catalyst selection : Acetic acid or mild bases to enhance nucleophilicity.

- Temperature control : Reflux conditions (e.g., 80–100°C) to balance reaction rate and side-product formation.

- Solvent choice : Polar aprotic solvents (e.g., DMF) may improve sulfonyl group activation compared to ethanol .

Q. How can the interaction of this compound with biological targets (e.g., enzymes) be systematically studied?

- Methodological Answer : Mechanistic studies involve:

- In vitro assays : Enzyme inhibition kinetics (e.g., IC₅₀ determination) using fluorogenic substrates.

- Molecular docking : Computational modeling to predict binding affinities with target proteins (e.g., kinases).

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters of ligand-receptor interactions .

Q. What approaches mitigate challenges in isolating stereoisomers or regioisomers during synthesis?

- Methodological Answer :

- Chromatographic separation : Use chiral stationary phases in HPLC or supercritical fluid chromatography (SFC).

- Crystallization optimization : Adjust solvent polarity to favor selective crystallization of one isomer.

- Reaction condition tuning : Modify temperature or pH to influence stereochemical outcomes .

Key Notes for Experimental Design

- Data Validation : Always replicate experiments under varied conditions (e.g., solvent, catalyst load) to confirm reproducibility.

- Contradiction Analysis : Use orthogonal analytical methods (e.g., X-ray crystallography alongside NMR) to resolve structural ambiguities .

- Safety Compliance : Adhere to GHS guidelines even if explicit hazard data is unavailable, given the structural complexity of sulfonamide derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.